4-(4-Butylphenylazo)phenol

Catalog No.
S672364
CAS No.
2496-21-1
M.F
C16H18N2O
M. Wt
254.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(4-Butylphenylazo)phenol

CAS Number

2496-21-1

Product Name

4-(4-Butylphenylazo)phenol

IUPAC Name

4-[(4-butylphenyl)diazenyl]phenol

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

InChI

InChI=1S/C16H18N2O/c1-2-3-4-13-5-7-14(8-6-13)17-18-15-9-11-16(19)12-10-15/h5-12,19H,2-4H2,1H3

InChI Key

FIWNTOUHYJJODB-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Canonical SMILES

CCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)O

Synthesis and Characterization:

4-(4-Butylphenylazo)phenol, also known as 4-Butyl-4'-hydroxyazobenzene, is an organic compound synthesized through the coupling reaction of diazonium salts with phenols. Its synthesis and characterization have been reported in various scientific journals, with specific details on the reaction conditions, purification methods, and spectroscopic characterization techniques employed [, ].

Applications in Material Science:

Research has explored the potential applications of 4-(4-Butylphenylazo)phenol in material science due to its interesting properties. These include:

  • Photochromic properties: Studies have investigated the photochromic behavior of 4-(4-Butylphenylazo)phenol, where it exhibits reversible light-induced color changes []. This property holds potential for applications in optical data storage and light-activated materials.
  • Liquid crystalline behavior: Research suggests that 4-(4-Butylphenylazo)phenol exhibits liquid crystalline behavior, forming ordered phases at specific temperatures []. This property could be useful in developing new liquid crystal materials for display applications.

4-(4-Butylphenylazo)phenol is an organic compound with the molecular formula C₁₆H₁₈N₂O and a molecular weight of 254.33 g/mol. It appears as a solid at room temperature and is characterized by its azo group, which is responsible for its vivid coloration. This compound is notable for its potential applications in dyes and pigments due to its intense color properties and stability under various conditions .

  • Potential Skin Sensitizer: Some azo dyes can cause skin irritation or allergic reactions [].
  • Environmental Impact: The release of azo dyes into the environment can be harmful to aquatic life.
, primarily due to the presence of the azo group. Key reactions include:

  • Azo Coupling: The compound can participate in further azo coupling reactions, leading to the formation of more complex azo compounds.
  • Reduction Reactions: The azo group can be reduced to form an amine, which may alter the compound’s properties significantly.
  • Substitution Reactions: The phenolic hydroxyl group can undergo electrophilic substitution, allowing for modifications that can enhance its functional properties.

These reactions make 4-(4-Butylphenylazo)phenol a versatile building block in organic synthesis .

The synthesis of 4-(4-Butylphenylazo)phenol typically involves the following steps:

  • Starting Materials: The synthesis begins with 4-butylaniline and phenol.
  • Diazotization: 4-butylaniline is treated with nitrous acid to form a diazonium salt.
  • Coupling Reaction: The diazonium salt is then coupled with phenol under alkaline conditions to yield 4-(4-Butylphenylazo)phenol.

This method allows for a relatively straightforward synthesis of the compound, leveraging well-established organic chemistry techniques .

Interaction studies involving 4-(4-Butylphenylazo)phenol focus on its behavior in various environments and with different reagents. Notably, these studies explore:

  • Stability in Different pH Levels: Understanding how the compound behaves under acidic or basic conditions can inform its application in various fields.
  • Reactivity with Biological Molecules: Investigating how this compound interacts with proteins or nucleic acids can provide insights into its potential biological effects.

Such studies are crucial for assessing the safety and efficacy of using this compound in consumer products or pharmaceuticals .

Several compounds share structural similarities with 4-(4-Butylphenylazo)phenol. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
4-Aminobenzenesulfonic AcidC₆H₇N₃O₃SUsed as a dye intermediate; water-soluble
4-(Phenylazo)anilineC₁₂H₁₃N₃Exhibits similar azo characteristics; used in dyes
1-NaphtholC₁₁H₈OUsed in dye manufacturing; different aromatic system

Uniqueness of 4-(4-Butylphenylazo)phenol

What sets 4-(4-Butylphenylazo)phenol apart from these compounds is its specific substitution pattern and the presence of the butyl group, which enhances solubility and stability compared to other simpler azo compounds. Its unique properties make it particularly useful in applications requiring both color intensity and chemical stability .

This comprehensive overview underscores the significance of 4-(4-Butylphenylazo)phenol in both synthetic chemistry and practical applications, highlighting its potential across various fields.

XLogP3

5.2

Dates

Last modified: 08-15-2023

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